B1193400 PLX9486

PLX9486

货号: B1193400
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PLX9486 (also known in later development as bezuclastinib ) is a highly selective, type I tyrosine kinase inhibitor designed to target the active, DFG-in conformation of the KIT receptor . Its primary research value lies in overcoming resistance in gastrointestinal stromal tumors (GIST), as it potently inhibits both primary KIT mutations (exons 9 and 11) and secondary resistance mutations in the activation loop (exons 17 and 18) that are not effectively targeted by type II inhibitors like imatinib and sunitinib . Preclinical studies in patient-derived xenograft models of imatinib-resistant GIST demonstrated that this compound achieves significant tumor regression and strongly inhibits MAPK signaling, a key downstream pathway of KIT . Clinical research has shown that combining this compound with the type II inhibitor sunitinib provides broad mutation coverage by co-targeting complementary conformational states of the KIT kinase . In a phase 1b/2a clinical trial, this combination in patients with refractory GIST resulted in a median progression-free survival of 12.1 months and a clinical benefit rate of 80%, supporting its potential for durable disease control . This combination is under further evaluation in a phase 3 trial for GIST . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC 名称

Unknown

SMILES

Unknown

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

PLX9486;  PLX-9486;  PLX 9486.

产品来源

United States

Plx9486 Bezuclastinib/cgt9486 As a Selective Kit Inhibitor

Discovery and Preclinical Characterization of PLX9486

Structure-Based Drug Design Principles

The discovery of this compound was guided by structure-based drug design (SBDD) principles nih.gov. SBDD is a computational approach that leverages the three-dimensional structures of target proteins to inform the design and optimization of small molecules with high binding affinity and specificity thermofisher.comrroij.com. This method is particularly effective for kinase inhibitors, as kinases possess well-defined catalytic sites that can be precisely targeted rroij.com. X-ray crystallography studies of KIT D816V, a common activating mutation, provided crucial molecular insights into acquired resistance to standard-of-care TKIs and facilitated the rational design of this compound nih.gov. By understanding the structural changes induced by mutations like D816V, researchers could design a compound that specifically binds to the altered conformation of the kinase nih.gov. The 7-azaindole (B17877) scaffold of pexidartinib (B1662808) was redesigned, involving a 180° flip in binding orientation by introducing a phenyl group at the 2-position, leading to the optimized this compound nih.gov.

Molecular Basis of KIT Inhibition by this compound

This compound functions as a highly selective Type I kinase inhibitor nih.govascopost.comaacrjournals.orgmdanderson.orgonclive.com. Type I inhibitors bind to the active conformation of a kinase, typically when the activation loop is in a "DFG-in" (aspartate-phenylalanine-glycine in) conformation, which is conducive to ATP and substrate binding nih.gov. This mechanism allows this compound to target KIT mutations that promote this active state, such as those found in the activation loop nih.govaacrjournals.org.

This compound demonstrates activity against primary KIT mutations (exons 9 and 11) and, importantly, against activation loop (A-loop) mutations (exons 17 and 18) nih.govresearchgate.netaacrjournals.orgnih.govgistsupport.orgmdedge.comcogentbio.com. The aspartate to valine substitution in KIT D816V, a prevalent A-loop mutation, promotes hydrophobic packing between V816 and Y646, which locks the activation loop in an extended, DFG-in conformation nih.gov. This specific conformation is incompatible with the binding of Type II inhibitors, which typically bind to the inactive, DFG-out conformation nih.gov. This compound is designed to specifically target this active, DFG-in state promoted by A-loop mutations nih.gov. While effective against A-loop mutations, this compound is less effective against KIT mutations in the ATP-binding pocket (exons 13 and 14) researchgate.net.

Specificity and Selectivity Profile of this compound

This compound exhibits a unique and significant selectivity profile, particularly for KIT D816V, while largely sparing closely related kinases that are often associated with off-target toxicities in other kinase inhibitors ashpublications.orgascopost.comaacrjournals.orgmdanderson.orgonclive.comnih.govvaluebasedcancer.com. These "anti-targets" include wild-type PDGFRα, PDGFRβ, VEGFR2 (KDR), and CSF1R (FMS) ashpublications.orgaacrjournals.orgnih.gov. This differentiated selectivity profile contributes to its favorable nonclinical safety profile ashpublications.orgaacrjournals.org. This compound has demonstrated greater than 150-fold selectivity for mutant KIT versus wild-type KIT gistsupport.orgmdedge.comcogentbio.commdedge.com.

Potency Against Mutant KIT (e.g., D816V)

This compound is a potent inhibitor of mutant KIT, including the KIT D816V mutation nih.govresearchgate.netcogentbio.comashpublications.orgascopost.comaacrjournals.orgmdanderson.orgonclive.comnih.govvaluebasedcancer.comthejh.orgselleckchem.comprobechem.comresearchgate.netabmole.comcogentbio.commedchemexpress.commpn-hub.comcogentbio.com. Preclinical studies have demonstrated its nanomolar potency against KIT D816V nih.govresearchgate.netnih.govprobechem.comresearchgate.netabmole.com. For instance, in engineered BaF3 cells, this compound showed an IC50 of 6.6 nM for KIT p.D816V and 7.1 nM for KIT p.V560G/D816V probechem.comresearchgate.net. This represents a significantly higher potency (approximately 300- to 600-fold) compared to imatinib (B729) against these mutations researchgate.net. Its potent activity extends to primary KIT exon 9 and 11 mutations, as well as secondary exon 17 and 18 mutations researchgate.netnih.govmdedge.comprobechem.com.

In patient-derived xenograft (PDX) models of GIST harboring KIT exon 17 mutations (e.g., D816V), this compound demonstrated significant anti-tumor efficacy both in vitro and in vivo researchgate.netnih.govjax.org. It inhibited growth and KIT phosphorylation in engineered BaF3 cells with KIT exon 17 mutations (p.D816V) and double KIT exon 11/17 mutations (p.V560G/D816V) nih.gov. In vivo, this compound treatment led to significant tumor regression and strong inhibition of MAPK activation in imatinib-resistant GIST PDX models nih.govprobechem.com.

The following table summarizes the inhibitory potency of this compound against various KIT genotypes:

Table 1: Inhibitory Potency of this compound against KIT Genotypes in BaF3 Cells probechem.comresearchgate.net

KIT GenotypeIC50 (nM)
KIT-WT (stimulated with SCF)61
KIT p.D816V6.6
KIT p.V560G/D816V7.1

Compound Names and PubChem CIDs

Selectivity Against Wild-Type KIT

A hallmark feature of this compound is its remarkable selectivity for mutant KIT over its wild-type (WT) counterpart. Preclinical studies have demonstrated that this compound exhibits over 150-fold selectivity for mutant KIT compared to wild-type KIT citeab.comwikipedia.org. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index.

Quantitative data from in vitro studies further underscore this selectivity. In engineered BaF3 cells, this compound showed potent inhibitory concentrations (IC50 values) against KIT mutations, while demonstrating significantly less activity against wild-type KIT.

Table 1: Selectivity of this compound Against KIT Genotypes (IC50 Values)

KIT GenotypeIC50 (nM) guidetopharmacology.org
KIT p.D816V6.6
KIT p.V560G/D816V7.1
BaF3 KIT-WT (SCF-stimulated)61

Another study reported an IC50 of 1.125 nM for KIT D816V, contrasting with an IC50 greater than 5000 nM for wild-type KIT, further illustrating its preferential inhibition of mutated forms researchgate.net.

Off-Target Kinase Activity Profiling and Differentiation

Beyond its selectivity for mutant KIT, this compound is distinguished by a favorable off-target kinase activity profile, which contributes to its potential for a differentiated clinical profile wikipedia.orgresearchgate.net. Comprehensive profiling assays have shown that this compound uniquely avoids significant inhibition of several closely related kinases that are often associated with known liabilities and off-target toxicities observed with other broad-spectrum kinase inhibitors uni-freiburg.dewikipedia.orgresearchgate.netguidetopharmacology.org.

Specifically, this compound demonstrates no significant activity against Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), Colony Stimulating Factor 1 Receptor (CSF1R, also known as FMS), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR), and Fms-Like Tyrosine Kinase 3 (FLT3) researchgate.netwikipedia.orguni-freiburg.dewikipedia.orgresearchgate.netguidetopharmacology.orgmrc.ac.uk.

Table 2: this compound Off-Target Kinase Activity (IC50 Values)

Kinase TargetIC50 (nM) researchgate.net
FMS602.4
KDR/VEGFR2>5000
PDGFRα>5000

This selective profile is a key differentiator, as it aims to mitigate common adverse events linked to the inhibition of these off-target kinases, such as edema, hypertension, and pleural effusion guidetopharmacology.org. Furthermore, preclinical studies have indicated that this compound exhibits minimal brain penetration nih.govwikipedia.orguni-freiburg.dewikipedia.orgresearchgate.netmrc.ac.uk. This characteristic is particularly advantageous, as it may address central nervous system (CNS)-related adverse events and intracranial hemorrhage observed with other targeted agents, thereby potentially allowing for optimal clinical dosing and broader therapeutic applicability wikipedia.orgwikipedia.orgresearchgate.net.

Preclinical Efficacy and Mechanistic Studies of Plx9486 Monotherapy

In Vitro Characterization in Cellular Models

The in vitro characterization of PLX9486 has primarily focused on its ability to inhibit cell proliferation and modulate key signaling pathways in cellular models harboring relevant KIT mutations.

Inhibition of Cell Proliferation in Mutated KIT Cell Lines (e.g., BaF3 cells)

This compound has demonstrated potent inhibitory effects on the proliferation of engineered BaF3 cell lines, which are commonly used models for studying KIT mutations. Specifically, this compound exhibited nanomolar potency against BaF3 cells transformed with KIT exon 17 mutations (p.D816V) and those with double KIT exon 11/17 mutations (p.V560G/D816V) nih.govwikipedia.orgwikipedia.orgwikipedia.org. The inhibitory concentration 50% (IC50) values highlight its efficacy in these mutated cell lines.

Table 1: this compound Inhibition of Cell Proliferation in BaF3 Cell Lines

Cell Line GenotypeIC50 (nM)Reference
KIT p.D816V6.6 wikipedia.org
KIT p.V560G/D816V7.1 wikipedia.org
BaF3 KIT-WT (stimulated with SCF)61 wikipedia.org

Effect on KIT Phosphorylation and Downstream Signaling Pathway Inhibition

Mechanistic studies have investigated how this compound impacts KIT phosphorylation and its downstream signaling cascades.

Pharmacodynamic analyses have consistently shown that this compound leads to a pronounced reduction in the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway nih.govwikipedia.orgwikipedia.orgwikipedia.org. This inhibition extends to other downstream effects of the KIT signaling pathway nih.govwikipedia.orgwikipedia.org. Notably, the inhibitory effect on MAPK activation was observed even after a single dose of this compound, suggesting a rapid and effective action on this critical pathway nih.govwikipedia.orgwikipedia.orgwikipedia.org.

In Vivo Efficacy in Preclinical Animal Models

The in vivo efficacy of this compound has been evaluated in preclinical animal models, particularly patient-derived xenograft (PDX) models of GIST, which closely mimic human tumor biology and resistance patterns nih.govwikipedia.orgwikipedia.orgmims.com.

Patient-Derived Xenograft (PDX) Models of GIST

This compound has demonstrated anti-tumor efficacy in patient-derived, imatinib-resistant GIST xenograft models nih.govwikipedia.orgwikipedia.orgwikipedia.org. These models harbored various primary and secondary KIT mutations, including those in exon 11 and exon 17, which are associated with imatinib (B729) resistance nih.govwikipedia.orgwikipedia.org.

In the UZLX-GIST9 PDX model, characterized by KIT mutations (p.P577del;W557LfsX5;D820G), treatment with this compound at 100 mg/kg/day resulted in significant inhibition of tumor proliferation nih.govwikipedia.orgwikipedia.org. In the MRL-GIST1 PDX model (KIT: p.W557_K558del;Y823D), this compound treatment led to significant tumor regression and a strong inhibition of MAPK activation nih.govwikipedia.orgwikipedia.orgwikipedia.org.

While both PDX models carried primary and secondary KIT exon 11 and 17 mutations and exhibited similar resistance to imatinib, the extent of the anti-tumor effect of this compound varied between them wikipedia.org. Tumor regression was achieved in the fast-growing MRL-GIST1 PDX, whereas disease stabilization was observed in the slower-growing UZLX-GIST9 model wikipedia.org. Furthermore, this compound showed a single-agent antitumor effect in a GIST PDX model that harbored concurrent KIT mutations in both exons 11 and 17 wikipedia.org.

Table 2: Summary of this compound Efficacy in GIST PDX Models

PDX ModelKIT MutationsThis compound Dose (mg/kg/day)Observed EfficacyKey FindingReference
UZLX-GIST9p.P577del;W557LfsX5;D820G100Significant inhibition of proliferationDisease stabilization in slower-growing model nih.govwikipedia.orgwikipedia.org
MRL-GIST1p.W557_K558del;Y823DNot specifiedSignificant tumor regressionTumor regression in fast-growing model nih.govwikipedia.orgwikipedia.orgwikipedia.org
UnspecifiedExons 11 and 17 concurrent mutationsNot specifiedSingle-agent antitumor effectDemonstrates activity against dual mutations wikipedia.org

Mouse Xenograft Models of Primary and Secondary Resistant Tumors

The preclinical efficacy of this compound has been extensively evaluated in mouse xenograft models, including patient-derived xenograft (PDX) models of imatinib-resistant GISTs. Studies have shown that this compound exhibits anti-tumor efficacy in these models, which harbor various KIT mutations conferring primary and secondary resistance to tyrosine kinase inhibitors. For instance, in the UZLX-GIST9 PDX model, characterized by KIT mutations p.P577del;W557LfsX5;D820G, this compound treatment led to significant inhibition of proliferation nih.govresearchgate.net. Similarly, in the MRL-GIST1 model (with KIT p.W557_K558del;Y823D mutation), this compound induced significant tumor regression nih.govresearchgate.net. These findings underscore this compound's activity against both primary and secondary resistant tumors mdpi.comresearchgate.net.

Anti-Tumor Efficacy in Models Harboring KIT Exon 9 and 11 Mutations

This compound has demonstrated potent in vitro activity against primary KIT exon 9 and exon 11 mutations researchgate.netresearchgate.netnih.gov. These mutations are common primary drivers in GISTs, and this compound's ability to inhibit these forms of KIT contributes to its broad spectrum of activity. Preclinical studies have confirmed its effectiveness in models harboring these common primary KIT mutations nih.govresearchgate.netmdpi.comresearchgate.net.

Anti-Tumor Efficacy in Models Harboring KIT Exon 17 and 18 Mutations (e.g., D816V)

A key aspect of this compound's preclinical profile is its potent activity against secondary KIT exon 17 and exon 18 mutations, which are frequently associated with acquired resistance to imatinib and other TKIs. Notably, this compound demonstrated nanomolar potency in inhibiting the growth and KIT phosphorylation in engineered BaF3 cells transformed with the KIT exon 17 D816V mutation (IC50 = 6.6 nM) and with double KIT exon 11/17 mutations (p.V560G/D816V, IC50 = 7.1 nM) nih.govresearchgate.netresearchgate.net. This highlights its selective and potent TKI activity against KIT D816V in GISTs researchgate.netmdpi.comresearchgate.net. This compound is characterized as a type I KIT inhibitor, specifically designed to selectively bind the active conformation of mutant KIT, including DFG-in activation loop (A-loop) mutations nih.govcogentbio.com.

The following table summarizes the in vitro potency of this compound against various KIT genotypes:

KIT GenotypeIC50 (nM)
KIT p.D816V6.6
KIT p.V560G/D816V7.1
BaF3 KIT-WT (SCF-stimulated)61

Pharmacodynamic Assessment in In Vivo Models

Pharmacodynamic analyses in in vivo models have provided insights into the mechanistic effects of this compound. Studies revealed a pronounced reduction in mitogen-activated protein kinase (MAPK) activation and other downstream effects of the KIT signaling pathway following this compound treatment nih.govresearchgate.net. Interestingly, this inhibitory effect on MAPK activation was evident even after a single dose of this compound nih.govresearchgate.net. While significant inhibition of downstream signaling was observed, no significant effect on KIT Y703 and Y719 phosphorylation was noted nih.govresearchgate.net. These findings indicate that this compound primarily exerts its anti-tumor effects through the inhibition of KIT signaling pathways nih.govresearchgate.net.

The in vivo efficacy in patient-derived xenograft models can be summarized as follows:

Xenograft ModelKIT Mutation ProfileThis compound Treatment Outcome
UZLX-GIST9p.P577del;W557LfsX5;D820GSignificant inhibition of proliferation nih.govresearchgate.net
MRL-GIST1p.W557_K558del;Y823DSignificant tumor regression and strong inhibition of MAPK activation nih.govresearchgate.net

Addressing Tki Resistance Mechanisms with Plx9486

Molecular Landscape of KIT Resistance Mutations in GIST

Secondary KIT mutations are the primary cause of acquired resistance to imatinib (B729) in non-wild-type GISTs, leading to the reactivation of KIT downstream signaling pathways that drive tumor proliferation and survival. These mutations typically occur in specific regions of the KIT kinase domain. wikipedia.org

Secondary Mutations in ATP-Binding Pocket (Exons 13 and 14)

Acquired mutations in the ATP-binding pocket of the KIT kinase domain are commonly observed in imatinib-resistant GISTs. These mutations are primarily located in KIT exons 13 and 14. nih.govwikipedia.orgmrc.ac.uk Specific examples include the V654A mutation in exon 13 and the T607I or T670I mutations in exon 14. nih.govmrc.ac.uk In a study characterizing secondary kinase mutations in Chinese patients with imatinib-resistant GISTs, exon 13 mutations were the most commonly identified secondary mutation, found in 134 out of 320 resistant patients, while exon 14 mutations were present in 10 patients. wikipedia.org

Secondary Mutations in Activation Loop (Exons 17 and 18)

Secondary mutations also frequently arise in the activation loop of the KIT kinase domain, encoded by exons 17 and 18. nih.govmrc.ac.uk These mutations are particularly significant in the context of TKI resistance. nih.gov Common exon 17 mutations include D816V, D816F, D820Y, D820E, and N822K, while A829P is an example of an exon 18 mutation. nih.govmrc.ac.uk A study found secondary KIT exon 17 mutations in 66 out of 320 imatinib-resistant GIST patients. wikipedia.org Exon 17 secondary mutations are more frequently observed in GISTs originating from the small intestine. nih.gov

Mechanisms by which Secondary Mutations Confer Resistance to Imatinib and Sunitinib (B231)

Secondary KIT mutations confer resistance to imatinib by disrupting its binding to the ATP-binding pocket or by stabilizing the KIT receptor in an active conformation, thereby preventing imatinib from effectively inhibiting the kinase. nih.govmrc.ac.uk

While sunitinib, a second-line TKI, is active in imatinib-resistant disease and is FDA-approved for this setting, its efficacy varies depending on the specific secondary mutation. nih.gov Sunitinib is more active against KIT GIST cell lines harboring secondary mutations in the ATP-binding pocket (exons 13 and 14) compared to those with mutations in the activation loop (exons 17 and 18). nih.gov Resistance to sunitinib has been observed due to the emergence of new mutations in the KIT activation loop, notably in exon 17, such as D816V, D816F, and T670I. nih.gov

PLX9486's Efficacy Against Specific Resistance Mutations

This compound is a novel tyrosine kinase inhibitor specifically designed to address a broad spectrum of KIT mutations, including those that confer resistance to earlier-generation TKIs.

Targeting Exon 17 Mutations, including D816V

This compound (CGT-9486, Bezuclastinib) is an orally active and selective type I KIT inhibitor that demonstrates potent TKI activity against KIT D816V mutations in GISTs. nih.gov Preclinical studies have shown this compound to have nanomolar potency in inhibiting the growth and KIT phosphorylation of engineered BaF3 cells transformed with KIT exon 17 mutations (p.D816V) and double KIT exon 11/17 mutations (p.V560G/D816V). For instance, the IC50 for KIT p.D816V was 6.6 nM, and for KIT p.V560G/D816V it was 7.1 nM.

In vivo efficacy of this compound has been demonstrated in imatinib-resistant GIST patient-derived xenograft (PDX) models, showing significant inhibition of proliferation. A phase I study (NCT02401815) evaluated this compound alone or in combination with sunitinib or pexidartinib (B1662808) in metastatic GIST patients. nih.gov In this study, this compound monotherapy at 1000 mg/day showed a clinical benefit rate (CBR) of 50% and a median progression-free survival (PFS) of 5.75 months in heavily pretreated GIST patients. A decrease in exon 17 and 18 mutation levels was observed in patients who experienced clinical benefit from this compound treatment, indicating its suppressive effect on tumor subclones dependent on activation loop mutations. nih.gov

Comparison of this compound Activity with Other TKIs against Resistance Mutations

This compound exhibits complementary selectivity for mutant KIT compared to other TKIs. It is particularly active against activation loop mutations in exons 17 and 18, where sunitinib is less effective. nih.gov Conversely, this compound is less effective against KIT exon 13 and 14 mutations, which are generally more susceptible to sunitinib and pexidartinib. nih.gov

This complementary activity has led to the investigation of combination therapies. The combination of this compound with sunitinib or pexidartinib is designed to inhibit a broader spectrum of common primary and secondary KIT mutations. nih.gov A phase 1b/2a clinical trial demonstrated that combining this compound with sunitinib was well-tolerated and showed promising clinical benefit in patients with refractory GIST. In this combination, a median PFS of 12.1 months and a clinical benefit rate of 80% were observed in patients with refractory GIST, suggesting that co-targeting active and inactive conformations of KIT can address clonal heterogeneity in resistance.

Table 1: Key Characteristics and Efficacy of this compound Against KIT Mutations

Feature/Mutation TypeThis compound ActivityOther TKIs (e.g., Sunitinib) ActivityReference
Exon 17 Mutations (e.g., D816V) Potent and selective inhibition; nanomolar IC50 against D816V and V560G/D816V.Ineffective or less effective. nih.gov
Exon 18 Mutations Effective.Less effective. nih.gov
Exon 13 Mutations Less effective.Potently inhibits. nih.gov
Exon 14 Mutations Less effective.Potently inhibits. nih.gov
Primary Exon 9/11 Mutations Active.Active (Imatinib, Sunitinib).
Overall Selectivity >150-fold selective for mutant vs. wild-type KIT.Varies by TKI and mutation.
Combination Therapy (with Sunitinib/Pexidartinib) Addresses broader spectrum of mutations; improved PFS and CBR in refractory GIST.Complementary activity when combined with this compound. nih.gov

Table 2: this compound Clinical Trial (NCT02401815) Efficacy Data in Refractory GIST (Select Groups)

Treatment GroupObjective Response Rate (ORR)Clinical Benefit Rate (CBR) at 16 weeksMedian Progression-Free Survival (PFS)Reference
This compound Monotherapy (1000 mg QD)8% (1 partial response in 24 patients)50%5.75 months
This compound + Sunitinib Combination20% (1 complete, 2 partial responses in 15 patients)80%12.1 months

Investigation of Clonal Heterogeneity in Preclinical Models

Gastrointestinal stromal tumors (GISTs) provide a compelling model for studying the efficacy of complementary kinase inhibitors in overcoming clonal heterogeneity in drug resistance nih.gov. Resistance to standard-of-care tyrosine kinase inhibitors (TKIs) in GIST often arises due to the presence of diverse subclones harboring distinct secondary mutations within the KIT oncogene, affecting both the ATP-binding pocket and the activation loop nih.gov. This clonal diversity limits the effectiveness of monotherapies that can only inhibit a subset of these mutations nih.gov. This compound, also known as Bezuclastinib, has been investigated for its ability to address this complex landscape of resistance in preclinical settings nih.govnih.gov.

Preclinical evaluation of this compound has extensively utilized patient-derived xenograft (PDX) models of GIST, which accurately represent the genetic and clinical heterogeneity observed in patients nih.govnih.govresearchgate.netbiologists.comresearchgate.net. These models are crucial for understanding the in vivo activity of novel compounds against various TKI-resistant subclones biologists.com.

Table 1: Key Patient-Derived Xenograft (PDX) Models Used in this compound Preclinical Studies

PDX ModelKIT Mutation ProfileTKI Resistance Status
UZLX-GIST9p.P577del;W557LfsX5;D820GImatinib-resistant nih.govresearchgate.net
MRL-GIST1p.W557_K558del;Y823DImatinib-resistant nih.govresearchgate.net

Detailed research findings from these preclinical models highlight this compound's selective activity against specific KIT mutations. This compound is a next-generation KIT inhibitor designed to be highly specific to the DFG-in conformation, which is promoted by A-loop mutations, particularly those in exons 17 and 18 nih.gov. It also demonstrates activity against primary KIT mutations in exons 9 and 11 nih.gov.

In in vitro studies, this compound exhibited nanomolar potency in inhibiting the growth and KIT phosphorylation of engineered BaF3 cells that were transformed with KIT exon 17 mutations (p.D816V) and double KIT exon 11/17 mutations (p.V560G/D816V) nih.govresearchgate.net. This indicates its direct inhibitory effect on key resistance-driving mutations.

Table 2: In Vitro Efficacy of this compound Against Specific KIT Mutations

Cell Line/ModelKIT Mutation ProfileObserved Effect of this compoundReference
Engineered BaF3 cellsExon 17 (p.D816V)Nanomolar potency in inhibiting growth and KIT phosphorylation nih.govresearchgate.net
Engineered BaF3 cellsExon 11/17 (p.V560G/D816V)Nanomolar potency in inhibiting growth and KIT phosphorylation nih.govresearchgate.net

Further in vivo investigations using the aforementioned patient-derived xenograft models provided robust evidence of this compound's anti-tumor efficacy. Treatment with this compound in models such as UZLX-GIST9 and MRL-GIST1 led to significant tumor regression nih.govresearchgate.net. Pharmacodynamic analysis in these models revealed a pronounced reduction in mitogen-activated protein kinase (MAPK) activation, a crucial downstream signaling pathway of KIT, indicating effective inhibition of KIT signaling nih.govresearchgate.net. Notably, this inhibitory effect on MAPK activation was observed even after a single dose of this compound nih.govresearchgate.net.

While this compound monotherapy effectively inhibited clones harboring A-loop mutations, it demonstrated less efficacy against KIT mutations in exons 13 and 14 nih.govresearchgate.netmdpi.com. This observation underscores the challenge posed by clonal heterogeneity and highlights the potential benefit of combination therapies. Indeed, when this compound was combined with sunitinib, a type II KIT inhibitor, the spectrum of targetable resistant KIT mutations was broadened to include those in exons 13 and 14, which are typically associated with ATP-binding pocket mutations nih.gov. This synergistic approach aims to overcome the limitations of single-agent therapy by targeting multiple resistance subclones simultaneously nih.gov.

Table 3: In Vivo Efficacy of this compound in Preclinical GIST Models

PDX ModelThis compound TreatmentKey FindingsReference
UZLX-GIST9100 mg/kg/daySignificant inhibition of proliferation, strong inhibition of MAPK activation nih.govresearchgate.net
MRL-GIST1Not specifiedSignificant tumor regression, strong inhibition of MAPK activation nih.govresearchgate.net

These preclinical findings collectively demonstrate this compound's potential to address TKI resistance mechanisms, particularly those driven by KIT A-loop mutations, and highlight the strategic importance of combination therapies to comprehensively target the clonal heterogeneity present in refractory GISTs nih.gov.

Preclinical Evaluation of Combination Therapies Involving Plx9486

Rationale for Combined KIT Inhibition

The rationale for combining KIT inhibitors like PLX9486 stems from the diverse mechanisms of resistance and the heterogeneous mutational profiles observed in KIT-driven cancers.

Tyrosine kinase inhibitors are broadly categorized into Type I and Type II based on their binding conformation to the kinase domain mdpi.compnas.orgacs.org. Type I inhibitors, such as this compound, bind to the active conformation of the kinase, characterized by the "DFG-in" motif nih.govmdpi.comacs.org. This allows this compound to potently inhibit primary KIT mutations in exons 9 and 11, as well as activation-loop (A-loop) mutations in exons 17 and 18, including the challenging D816V mutation cogentbio.comnih.govmdpi.commdedge.comcogentbio.commdedge.comresearchgate.netnih.govresearchgate.netaacrjournals.orgecmcnetwork.org.uk.

In contrast, Type II inhibitors, exemplified by sunitinib (B231), bind to the inactive, "DFG-out" conformation of the kinase nih.govmdpi.comacs.orgcogentbio.com. Sunitinib demonstrates activity against ATP-binding pocket mutations, typically found in exons 13 and 14 nih.govnih.govmdpi.comcogentbio.comresearchgate.netresearchgate.net. The distinct binding modes and mutational coverage of Type I and Type II inhibitors provide a strong rationale for their combination, as they can collectively target different conformational states of the KIT kinase and distinct resistance mutations nih.govcogentbio.com2minutemedicine.com.

Monotherapy with a single TKI often faces limitations due to the outgrowth of resistant subclones harboring mutations not effectively inhibited by that specific agent nih.gov. By combining this compound with a Type II inhibitor like sunitinib, the therapeutic spectrum of targeted KIT mutations is significantly broadened nih.govmdedge.comcogentbio.com2minutemedicine.comcancernetwork.com. This combinatorial approach aims to inhibit a wider array of oncogenic KIT mutations, encompassing both A-loop and ATP-binding pocket mutations, which are frequently associated with acquired resistance nih.govnih.govcogentbio.com.

GISTs often present with primary KIT mutations (e.g., in exons 9 or 11) and subsequently develop secondary resistance mutations, commonly in exons 13, 14, 17, or 18, following treatment with first-line TKIs like imatinib (B729) nih.govnih.govmdpi.commdedge.comcogentbio.comresearchgate.net. The combination of this compound with a Type II inhibitor such as sunitinib is designed to address this clonal heterogeneity by simultaneously targeting both primary driver mutations and the diverse secondary resistance mutations that emerge nih.govnih.govmdedge.comcogentbio.commdedge.comresearchgate.net. This comprehensive inhibition strategy is crucial for achieving more durable responses and overcoming complex resistance patterns.

This compound in Combination with Sunitinib in Preclinical Models

Preclinical studies have provided compelling evidence supporting the synergistic potential of combining this compound with sunitinib.

In preclinical models, this compound has demonstrated potent single-agent activity against KIT mutations in exons 9, 11, and particularly against exon 17 and 18 activation loop mutations, including D816V mdpi.comresearchgate.netnih.govresearchgate.netaacrjournals.org. For instance, in imatinib-resistant BaF3 cells, this compound exhibited nanomolar potency against KIT D816V and V560G/D816V mutations, with IC50 values of 6.6 nM and 7.1 nM, respectively researchgate.netresearchgate.net. Its selectivity for mutant versus wild-type KIT was reported to be greater than 150-fold mdedge.comcogentbio.commdedge.comgistsupport.org.

When combined with sunitinib, a Type II inhibitor active against ATP-binding pocket mutations, strong synergy has been observed nih.govcogentbio.comresearchgate.net. This synergistic effect is attributed to the complementary binding profiles, allowing the combination to effectively inhibit a broader range of KIT mutations than either agent alone nih.govcogentbio.com2minutemedicine.comcancernetwork.com. Preclinical studies in patient-derived xenograft (PDX) models of GIST harboring concurrent KIT exon 13 and exon 17 mutations showed strong synergy with the this compound and sunitinib combination nih.gov.

Table 1: Preclinical Inhibition Profile of this compound

KIT Mutation TypeExons InvolvedThis compound Monotherapy ActivityCombination with Sunitinib ImpactReference(s)
Primary Mutations9, 11Potent inhibitionEnhanced inhibition nih.govmdpi.commdedge.comcogentbio.commdedge.comresearchgate.netnih.govresearchgate.net
A-loop Mutations17, 18 (D816V)Potent inhibition (nM IC50s)Broadened spectrum nih.govmdpi.commdedge.comcogentbio.commdedge.comresearchgate.netnih.govresearchgate.netaacrjournals.org
ATP-binding Pocket Mutations13, 14Less effectiveDecreased mutant alleles nih.govmdpi.comresearchgate.netresearchgate.netcancernetwork.com

Table 2: In Vitro Potency of this compound Against Specific KIT Mutations

KIT GenotypeIC50 (nM)Relative Potency vs. ImatinibReference(s)
KIT p.D816V6.6300-fold greater researchgate.netresearchgate.net
KIT p.V560G/D816V7.1600-fold greater researchgate.netresearchgate.net
BaF3 KIT-WT (SCF-stimulated)61- researchgate.net

While this compound exhibits strong activity against A-loop mutations, it is less effective as a monotherapy against KIT mutations located in the ATP-binding pocket (exons 13 and 14) mdpi.comresearchgate.netresearchgate.net. Sunitinib, conversely, is known to be active against these specific ATP-binding pocket mutations nih.govnih.govmdpi.comcogentbio.comresearchgate.netresearchgate.net.

Preclinical data, supported by early clinical observations, demonstrate that when this compound is combined with sunitinib, a notable impact on exon 13 and exon 14-mutant alleles is observed, leading to initial decreases in their levels nih.govmdpi.comcancernetwork.com. This highlights how the combination effectively compensates for the individual limitations of each TKI, providing comprehensive coverage against the prevalent secondary resistance mutations in GIST.

Preclinical Efficacy in Models with Mixed Resistance Profiles

Preclinical investigations have demonstrated the significant efficacy of this compound in addressing GIST models characterized by diverse resistance profiles. In studies utilizing mice xenografted with GIST tissues obtained from both primary (harboring mutations in exons 9 and 11) and secondary resistant tumors (harboring mutations in exons 17 and 18), this compound consistently exhibited good efficacy. mdpi.comresearchgate.netresearchgate.netnih.gov

Further in vitro studies highlighted this compound's potent inhibitory capabilities at nanomolar concentrations. It effectively inhibited the growth and KIT phosphorylation in engineered BaF3 cells that were transformed with KIT exon 17 mutations (p. D816V) and with double KIT exon 11/17 mutations (p. V560G/D816V). researchgate.netresearchgate.netnih.gov

The in vivo efficacy of this compound was further validated in patient-derived imatinib-resistant GIST xenograft (PDX) models. In the UZLX-GIST9 model, which carries KIT mutations p. P577del;W557LfsX5;D820G, administration of this compound at 100 mg/kg/day led to a significant inhibition of tumor proliferation. researchgate.netnih.gov Similarly, in the MRL-GIST1 model (KIT: p. W557_K558del;Y823D), this compound treatment resulted in substantial tumor regression and a pronounced inhibition of mitogen-activated protein kinase (MAPK) activation. Notably, this inhibitory effect on MAPK activation was evident even after a single dose of this compound. researchgate.netnih.gov Pharmacodynamic analyses further confirmed a reduction in MAPK activation and other downstream effects of the KIT signaling pathway, although no significant impact on KIT Y703 and Y719 phosphorylation was observed. nih.gov Clinical observations in patients treated with this compound also indicated a decrease in exon 17 and 18 mutation levels, suggesting that the drug effectively suppresses tumor subclones reliant on A-loop mutations for their proliferation. mdpi.com

Table 1: Preclinical Efficacy of this compound in GIST Models with Mixed Resistance Profiles

Model TypeKIT Mutation ProfileThis compound EffectKey FindingCitation
In Vitro (BaF3 cells)Exon 17 (p. D816V)Nanomolar potencyInhibited growth and KIT phosphorylation researchgate.netresearchgate.netnih.gov
In Vitro (BaF3 cells)Exon 11/17 (p. V560G/D816V)Nanomolar potencyInhibited growth and KIT phosphorylation researchgate.netresearchgate.netnih.gov
In Vivo (UZLX-GIST9 PDX)p. P577del;W557LfsX5;D820G100 mg/kg/daySignificant inhibition of proliferation researchgate.netnih.gov
In Vivo (MRL-GIST1 PDX)p. W557_K558del;Y823DTreatmentSignificant tumor regression, strong MAPK inhibition researchgate.netnih.gov

This compound in Combination with Other TKIs (e.g., Pexidartinib) in Preclinical Models

The complementary inhibition profiles of this compound and other TKIs have led to preclinical and early clinical investigations into combination therapies, particularly in the context of GISTs with diverse resistance mechanisms. This compound is effective against KIT exon 17 and 18 mutations, while other TKIs like sunitinib and pexidartinib (B1662808) (PLX3397) are known to be active against KIT mutations in exons 13 and 14. mdpi.comresearchgate.netnih.govnih.govasco.org This differential activity provides a strong rationale for combining these agents to target a broader spectrum of oncogenic KIT mutations and overcome mixed resistance profiles. nih.govasco.org

A phase 1 study (NCT02401815) was designed to evaluate the therapeutic activity of this compound alone or in combination with sunitinib or pexidartinib in patients with advanced solid tumors, including GIST. mdpi.comresearchgate.netresearchgate.netnih.govasco.orgnih.govnih.govidrblab.net This study aimed to determine if this compound, a type I KIT inhibitor, could be safely combined with a type II inhibitor like sunitinib to achieve broad inhibition of KIT mutations. nih.gov

Preclinical and early clinical data from this study indicated that the combination of this compound with sunitinib was well tolerated and demonstrated clinical benefit. mdpi.comcogentbio.comnih.gov Pharmacokinetic analyses from the combination arm of the phase 1 study showed that the pharmacokinetics of this compound were not affected by co-administration with pexidartinib. asco.org Furthermore, in patients receiving the combination of this compound and sunitinib, a reduction in exon 13 and exon 14 mutant alleles was observed, suggesting the combination's ability to target these specific resistance mutations. mdpi.com The clinical benefit rates (CBR) and median progression-free survival (PFS) observed in patients with GIST receiving this compound alone or in combination with sunitinib were encouraging. Specifically, the combination of this compound and sunitinib demonstrated a clinical benefit rate of 80% and a median progression-free survival of 12.1 months. nih.gov

Table 2: Preclinical/Early Clinical Combination Therapy Data with this compound

Combination PartnerThis compound Target ProfilePartner TKI Target ProfilePreclinical/Clinical OutcomeCitation
SunitinibKIT Exon 9, 11, 17, 18 mutationsKIT Exon 13, 14 mutationsWell tolerated, demonstrated clinical benefit, decrease in Exon 13/14 mutant alleles observed in patients. Clinical benefit rate of 80% and median PFS of 12.1 months in GIST patients. mdpi.comresearchgate.netcogentbio.comnih.govasco.org
PexidartinibKIT Exon 9, 11, 17, 18 mutationsKIT Exon 13, 14 mutations, CSF-1R, FLT3Preclinical evidence of activity against resistant GIST. PK of this compound not affected by Pexidartinib in early clinical study. mdpi.comresearchgate.netnih.govasco.org

Molecular and Genomic Biomarkers in Plx9486 Research

Utility of Circulating Tumor DNA (ctDNA) in Preclinical Studies

Circulating tumor DNA (ctDNA) has emerged as a valuable non-invasive biomarker in preclinical research, offering a dynamic means to monitor tumor response and track mutational changes.

Tracking Mutation Allele Frequencies in Xenograft Models

Preclinical studies evaluating PLX9486 have extensively utilized patient-derived xenograft (PDX) models of imatinib-resistant GIST to track changes in mutation allele frequencies via ctDNA. Analysis of ctDNA has demonstrated the specificity of this compound and its clinical activity against KIT exon 17 mutations. In a Phase 1 study, treatment with this compound led to a discernible decreasing trend in circulating KIT mutations found in exons 11, 17, and 18. Conversely, no significant decreases were observed for circulating mutations in KIT exon 13, which aligns with the known preclinical selectivity profile of this compound. cogentbio.comgistsupport.org

Correlation of ctDNA Dynamics with Preclinical Anti-Tumor Activity

The dynamics of ctDNA levels have shown a strong correlation with the anti-tumor activity observed in preclinical settings. Initial reductions in ctDNA levels following this compound treatment suggest that the compound effectively inhibits tumor clones harboring A-loop mutations. A decrease in ctDNA has been directly associated with a lower risk of disease progression. Specifically, levels of circulating KIT exon 17 and 18 mutations were observed to decrease early in patients who experienced a clinical benefit from this compound treatment. nih.gov

Furthermore, when this compound was administered in combination with sunitinib (B231), initial decreases were noted in KIT exon 13-mutant and exon 14-mutant alleles, which coincided with observed clinical benefits. This indicates that ctDNA levels can serve as a reliable indicator of tumor burden and treatment response. gistsupport.orgnih.gov

Table 1: Correlation of ctDNA Dynamics with this compound Treatment in Preclinical Studies

Biomarker Monitored (ctDNA)Observed Dynamic with this compound TreatmentCorrelation with Anti-Tumor Activity
KIT Exon 11 MutationsDecreasing trendAssociated with clinical benefit
KIT Exon 17 MutationsDecreasing trend (early reduction)Associated with clinical benefit
KIT Exon 18 MutationsDecreasing trend (early reduction)Associated with clinical benefit
KIT Exon 13 MutationsNo significant decrease (monotherapy)Consistent with selectivity profile
KIT Exon 14 MutationsNo significant decrease (monotherapy)Consistent with selectivity profile
Overall ctDNA LevelsDecreases associated with lower risk of disease progression; tracks with tumor burdenIndicates anti-tumor effect

Genomic Profiling of Preclinical Models

Genomic profiling is fundamental to characterizing preclinical models, particularly in the context of GIST, where specific mutations drive disease progression and influence therapeutic response.

Characterization of GIST PDX Models for Mutational Status

The efficacy of this compound has been evaluated using well-characterized imatinib-resistant GIST patient-derived xenograft (PDX) models. These models are crucial for mimicking human tumor biology and assessing drug activity in a relevant biological context. Genomic profiling is considered the gold standard for accurately assessing the mutational status of GIST lesions. The majority of GISTs are driven by gain-of-function mutations in the proto-oncogene KIT and the platelet-derived growth factor receptor alpha (PDGFRA) genes. nih.govresearchgate.netmdpi.comdntb.gov.ua

Examples of PDX models used include UZLX-GIST9, which harbors KIT mutations such as p.P577del, W557LfsX5, and D820G, and MRL-GIST1, with KIT mutations including p.W557_K558del and Y823D. These models often carry both primary (KIT exon 9 and 11) and secondary (KIT exon 17 and 18) mutations, reflecting the complex mutational landscape of resistant GIST. nih.govresearchgate.net

Table 2: Mutational Status of Representative GIST PDX Models

PDX ModelPrimary KIT MutationsSecondary KIT Mutations
UZLX-GIST9p.P577del; W557LfsX5D820G (Exon 17)
MRL-GIST1p.W557_K558delY823D (Exon 18)

Identification of Driver Mutations and Resistance-Conferring Mutations

This compound is designed to target key driver mutations and common resistance-conferring mutations in GIST. It exhibits activity against primary KIT exon 9 and 11 mutations, as well as critical secondary resistance mutations located in KIT exons 17 and 18. Notably, this compound demonstrates nanomolar potency in inhibiting the growth and KIT phosphorylation of cells engineered with KIT exon 17 mutations, such as p.D816V, and double KIT exon 11/17 mutations, like p.V560G/D816V. gistsupport.orgnih.govresearchgate.netresearchgate.net

The KIT D816V mutation is particularly significant as it promotes an activated DFG-in conformation of the kinase, which this compound is specifically designed to target. nih.gov Secondary resistance in GIST frequently arises from acquired mutations in KIT exons 13/14 or exons 17/18. While sunitinib effectively inhibits exon 13/14 mutants, it is largely ineffective against exon 17 mutations. Conversely, this compound shows less efficacy against GISTs with exon 13 and 14 mutations. nih.govresearchgate.netmdpi.comresearchgate.net This complementary activity highlights the rationale for combination therapies. The combination of this compound, a type I KIT inhibitor active against exon 17/18 mutations (active conformation), and sunitinib, a type II KIT inhibitor active against exon 13/14 mutations (inactive conformation), can provide a broader spectrum of inhibition, addressing the clonal heterogeneity often observed in resistant GIST. cogentbio.comgistsupport.orgnih.govnih.govcogentbio.com

Table 3: Key Driver and Resistance-Conferring KIT Mutations Targeted by this compound

Mutation TypeExon LocationExample MutationsThis compound ActivityNotes
Primary DriverExon 9Potent
Primary DriverExon 11p.V560GPotentOften involved in double mutations with exon 17.
ResistanceExon 17p.D816VNanomolar potencyThis compound specifically targets the DFG-in conformation promoted by A-loop mutations like D816V. Sunitinib is ineffective against this mutation.
ResistanceExon 18Potent
ResistanceExon 13Less effectiveOften targeted by type II inhibitors like sunitinib.
ResistanceExon 14Less effectiveOften targeted by type II inhibitors like sunitinib.
Double MutationsExon 11/17p.V560G/D816VNanomolar potencyThis compound demonstrates efficacy against these complex resistance profiles.

Future Directions in Preclinical and Translational Research

Investigating PLX9486 in Other KIT-Driven Malignancies Beyond GIST and SM

While GIST and SM represent primary targets for this compound due to their strong reliance on KIT signaling, the compound's selective and potent inhibition of KIT mutations suggests potential applicability in other malignancies where KIT plays a driver role. KIT mutations are implicated in various cancers, including certain leukemias, melanomas, and germ cell tumors. idrblab.net Exploring this compound in these contexts could lead to novel therapeutic avenues. Preclinical investigations are crucial to identify specific KIT-driven subtypes within these cancers that would be most responsive to this compound monotherapy or combination regimens. Such studies would involve comprehensive genomic profiling of tumor samples from these diverse malignancies to identify activating KIT mutations and assess their sensitivity to this compound in vitro and in vivo.

Elucidating Novel Resistance Mechanisms and Bypass Signaling Pathways

Resistance to tyrosine kinase inhibitors (TKIs) is a significant challenge in cancer therapy, often arising from the emergence of secondary mutations in the target kinase or the activation of alternative bypass signaling pathways. For KIT-driven tumors, resistance to first-line TKIs like imatinib (B729) frequently involves secondary mutations in KIT exons 13, 14, 17, or 18. researchgate.netresearchgate.net this compound has shown activity against activation loop mutations (exons 17 and 18), which are common resistance mechanisms to earlier generation TKIs. researchgate.netresearchgate.netnih.gov

Future research aims to comprehensively elucidate novel resistance mechanisms that might emerge against this compound itself. This involves:

Genomic and Proteomic Profiling: Detailed analysis of tumor samples from patients who develop resistance to this compound to identify new KIT mutations or alterations in other genes.

Bypass Pathway Activation: Investigating the activation of alternative signaling pathways that could circumvent KIT inhibition. Pathways such as MAPK, PI3K/AKT/mTOR, PTEN, PRKCQ, and JUN have been implicated in TKI resistance in GIST and could serve as bypass routes. mdpi.com Understanding these pathways is critical for developing rational combination therapies.

Functional Studies: Employing cellular models to induce and characterize resistance to this compound, followed by functional validation of identified mutations or pathway activations.

Development of Advanced Preclinical Models for this compound Evaluation

The development and utilization of advanced preclinical models are paramount for accurately predicting clinical responses and understanding complex drug-tumor interactions for this compound.

Organoid models and 3D culture systems offer significant advantages over conventional 2D cell cultures by better recapitulating the physiological architecture, cellular heterogeneity, and extracellular matrix interactions of human tumors. These models can be derived from patient tumors (patient-derived organoids, PDOs), allowing for personalized drug testing. researchgate.net For this compound, these advanced models can be used to:

Predict Efficacy: Evaluate the anti-tumor efficacy of this compound across a diverse panel of KIT-mutant tumors, including those with rare or complex mutational profiles.

Study Resistance: Develop in vitro models of acquired resistance to this compound, facilitating the identification of novel resistance mechanisms and bypass pathways in a more physiologically relevant context.

Screen Combinations: Test various combination strategies with this compound, allowing for high-throughput screening of drug synergy and antagonism before moving to in vivo studies.

The tumor microenvironment (TME) plays a critical role in tumor progression and response to therapy, including targeted agents and immunotherapies. nih.govfrontiersin.org Immuno-competent mouse models, which possess an intact immune system, are essential for studying the complex interplay between cancer cells, the TME, and therapeutic interventions. While direct studies specifically linking this compound to immuno-competent mouse models for immune microenvironment studies were not detailed, the general importance of such models in GIST research is recognized. nih.gov

Future directions for this compound in these models could include:

Immunomodulatory Effects: Investigating whether this compound, as a KIT inhibitor, has direct or indirect effects on immune cells within the TME, potentially altering the immune landscape (e.g., infiltration of T cells, modulation of myeloid-derived suppressor cells or tumor-associated macrophages).

Combination with Immunotherapy: Exploring synergistic effects of this compound in combination with immunotherapeutic agents, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1, anti-CTLA-4 antibodies), in immuno-competent models. This could identify strategies to convert "cold" tumors into "hot" ones, enhancing the efficacy of immunotherapy. nih.gov

Exploration of Novel Combination Strategies Beyond Existing TKIs

Combination therapy is a cornerstone of modern oncology, aimed at overcoming drug resistance, targeting heterogeneous tumor subclones, and improving treatment outcomes. This compound has already been investigated in combination with other TKIs, such as sunitinib (B231) and pexidartinib (B1662808) (PLX3397), demonstrating complementary activity against a broader range of KIT mutations. researchgate.netnih.govexpertperspectives.commdpi.comgistsupport.orgnih.gov For instance, the combination of this compound and sunitinib has shown promising results in refractory GIST, with a median progression-free survival (PFS) of 12.1 months and a clinical benefit rate of 80% in a phase 1b/2a study. nih.govexpertperspectives.comnih.govcancernetwork.com This combination is currently being compared to sunitinib alone in a phase 3 study. expertperspectives.com

Beyond existing TKIs, future research will explore novel combination strategies with agents targeting different oncogenic pathways or modulating the immune system:

Non-TKI Targeted Therapies: Combining this compound with inhibitors of other key signaling pathways (e.g., MAPK, PI3K/AKT/mTOR, or BET inhibitors) that might be activated as bypass mechanisms or contribute to tumor growth independently of KIT.

Chemotherapeutic Agents: Investigating combinations with conventional chemotherapy, particularly in contexts where this compound might sensitize tumor cells to cytotoxic effects.

Immunotherapy: As discussed in Section 7.3.2, combining this compound with immune checkpoint inhibitors or other immunomodulatory agents to leverage potential synergistic effects on the immune microenvironment and enhance anti-tumor immunity. nih.gov

The following table summarizes key clinical benefit data from studies involving this compound.

Table 1: Clinical Benefit of this compound in Refractory GIST

Treatment RegimenMedian Progression-Free Survival (PFS)Clinical Benefit Rate (CBR)Reference
This compound Monotherapy (1000 mg)5.75 months50% nih.govcancernetwork.com
This compound + Sunitinib12.1 months80% nih.govexpertperspectives.comnih.govcancernetwork.com

常见问题

Q. What are the primary molecular targets of PLX9486, and how do they influence its antitumor activity?

this compound selectively inhibits mutant isoforms of the KIT receptor tyrosine kinase, particularly primary mutations (exons 9 and 11) and activation loop mutations (exons 17 and 18) . Methodologically, target engagement is validated via in vitro kinase assays and in vivo pharmacodynamic studies using circulating tumor DNA (ctDNA) to monitor mutation-specific responses. Preclinical models (e.g., GIST xenografts) confirm its selectivity and potency against these mutations .

Q. What pharmacokinetic (PK) properties of this compound are critical for dosing optimization in clinical trials?

this compound exhibits dose-proportional exposure with a half-life supporting once-daily oral dosing. Key PK parameters (Cmax, AUC) are assessed in phase I trials, where doses ranging from 250 mg to 1000 mg daily were tested. Plasma concentration-time profiles and metabolite analyses inform optimal dosing, with 1000 mg/day showing sustained target inhibition .

Q. How are patient cohorts stratified in this compound monotherapy trials to assess efficacy?

Patients are stratified based on KIT mutation status (e.g., exon 11 vs. exon 17/18 mutations) via next-generation sequencing of tumor biopsies or ctDNA. Response metrics include progression-free survival (PFS), clinical benefit rate (CBR), and ctDNA clearance rates. For example, in a phase I trial, patients receiving 1000 mg/day achieved a median PFS of 5.75 months versus 1.74 months at lower doses .

Advanced Research Questions

Q. What methodological challenges arise when combining this compound with sunitinib, and how are they addressed in trial design?

Combining this compound (a type II KIT inhibitor) with sunitinib (a type I inhibitor) aims to target both active and inactive KIT conformations. Challenges include overlapping toxicity profiles (e.g., hepatotoxicity) and drug-drug interactions. Phase I/II trials use a 3+3 dose-escalation design to identify the maximum tolerated dose (MTD), with safety monitoring focused on liver function tests and adverse event grading. Pharmacodynamic synergy is validated via ctDNA analysis showing concurrent suppression of primary and resistance mutations .

Q. How do resistance mechanisms to this compound monotherapy manifest, and what experimental models are used to study them?

Resistance arises via secondary KIT mutations (e.g., exon 13/14) or bypass signaling pathways (e.g., MAPK/ERK). In vitro resistance models involve chronic exposure of GIST cell lines to this compound, followed by whole-exome sequencing to identify acquired mutations. Patient-derived xenografts (PDXs) and ctDNA longitudinal tracking in clinical trials further elucidate resistance patterns .

Q. What statistical methods are employed to analyze discordant outcomes between monotherapy and combination therapy trials?

Cox proportional hazards models compare PFS across cohorts, adjusting for prior therapy lines and mutation subtypes. For example, in a phase I trial, this compound monotherapy (1000 mg/day) yielded a median PFS of 5.75 months, while combination therapy with sunitinib (37.5 mg/day) extended median PFS to 12.1 months. Fisher’s exact test evaluates differences in objective response rates (ORR) between groups .

Q. How is ctDNA analysis integrated into pharmacodynamic assessments of this compound?

ctDNA is isolated from plasma samples using digital PCR or targeted sequencing to quantify mutant KIT allele frequencies. Reductions in ctDNA levels correlate with tumor response and PFS. In a phase I trial, patients with >50% ctDNA reduction had longer PFS (9.2 vs. 3.1 months), validating ctDNA as a real-time biomarker .

Methodological Frameworks

What criteria define the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework for this compound research questions?

  • Feasible : Adequate patient recruitment (e.g., mutation-specific cohorts) and preclinical models (PDXs).
  • Novel : Investigating dual KIT inhibition to overcome resistance.
  • Relevant : Addressing unmet needs in tyrosine kinase inhibitor (TKI)-resistant GIST. This framework ensures research questions align with clinical and mechanistic significance .

Q. How are preclinical-to-clinical translational gaps bridged in this compound development?

Co-clinical trials use PDX models mirroring patient mutations to predict clinical efficacy. For example, PDXs with KIT exon 11 mutations showed tumor regression at this compound doses later validated in human trials .

Data Reporting Standards

Q. What experimental details must be reported to ensure reproducibility of this compound studies?

  • In vitro : IC50 values against KIT mutants, assay conditions (e.g., ATP concentration).
  • In vivo : Dosing regimen, tumor volume measurements, and ctDNA collection protocols.
  • Clinical : Mutation profiling methods, RECIST criteria for response assessment, and toxicity grading (CTCAE v5.0) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。